N-(5-Fluoropyridin-2-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazine moiety. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both nitrogen and fluorine atoms in its structure. The fluorine atom, in particular, imparts distinct electronic characteristics that can affect the compound’s reactivity and interactions with other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine typically involves the formation of the fluoropyridine and pyrazine rings followed by their coupling. One common method for synthesizing fluoropyridines involves the nucleophilic substitution of a leaving group (such as a halide) with a fluoride ion. For example, 2-fluoropyridine can be synthesized by reacting 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
The pyrazine moiety can be synthesized through various methods, including the condensation of appropriate amines with diketones or other suitable precursors. Once both the fluoropyridine and pyrazine components are prepared, they can be coupled using standard amination reactions to form this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for improved reaction control and efficiency, as well as the development of catalytic processes to minimize waste and reduce the need for expensive reagents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The amine group can engage in coupling reactions with various electrophiles to form new C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include fluoride sources such as tetrabutylammonium fluoride, and conditions may involve polar aprotic solvents like dimethylformamide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce a range of amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The pyrazine ring can also contribute to the compound’s overall electronic properties, influencing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Shares the fluoropyridine moiety but lacks the pyrazine ring.
Pyrazin-2-amine: Contains the pyrazine ring but lacks the fluoropyridine component.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Similar in having a pyrazine ring but differ in the presence of a thiophene ring instead of a fluoropyridine.
Uniqueness
N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is unique due to the combination of a fluoropyridine and a pyrazine ring in a single molecule. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H7FN4 |
---|---|
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
N-(5-fluoropyridin-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H7FN4/c10-7-1-2-8(13-5-7)14-9-6-11-3-4-12-9/h1-6H,(H,12,13,14) |
InChI-Schlüssel |
NAPDFHNZRCOIKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)NC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.